Methyl 4-(3-bromophenyl)benzoate

Descripción general

Descripción

Methyl 4-(3-bromophenyl)benzoate is a useful research compound. Its molecular formula is C14H11BrO2 and its molecular weight is 291.144. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds, such as benzyl benzoate, have been found to exert toxic effects on the nervous system of parasites, resulting in their death .

Mode of Action

It is known that benzylic halides, which are structurally similar to methyl 4-(3-bromophenyl)benzoate, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . This reaction involves the resonance-stabilized carbocation, which is facilitated by the presence of the benzene ring .

Biochemical Pathways

Similar compounds are known to participate in free radical bromination, nucleophilic substitution, and oxidation reactions .

Result of Action

Similar compounds have been found to exert toxic effects on the nervous system of parasites, resulting in their death .

Action Environment

It is generally recommended to ensure adequate ventilation, especially in confined areas, when handling similar compounds .

Actividad Biológica

Methyl 4-(3-bromophenyl)benzoate is an aromatic ester with a molecular structure that suggests potential biological activities. This compound is part of a larger class of benzoate derivatives which are known for their diverse pharmacological properties. This article reviews the biological activity associated with this compound, focusing on its antibacterial, antifungal, and insecticidal properties, supported by various research findings and case studies.

Chemical Structure

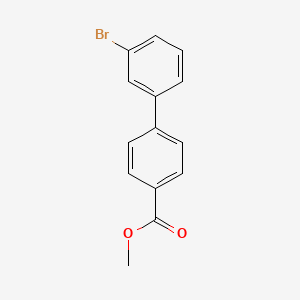

The chemical structure of this compound can be represented as follows:

This structure features a bromine atom attached to a phenyl group, which may influence its reactivity and biological interactions.

Antibacterial Activity

Research has shown that benzoate derivatives exhibit significant antibacterial properties. A study evaluating various synthesized compounds, including those related to this compound, found marked activity against both Gram-positive and Gram-negative bacteria. The compounds were subjected to preliminary evaluations for their efficacy against selected microorganisms, indicating that structural modifications can enhance antibacterial potency .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Moderate | Moderate |

Antifungal Activity

In addition to antibacterial effects, this compound has been assessed for antifungal activity. Preliminary bioassays indicated that certain derivatives within this chemical family exhibited notable inhibition rates against common fungal pathogens. For instance, compounds structurally similar to this compound demonstrated inhibition rates ranging from 55% to 77.8% against specific fungi .

| Compound | Inhibition Rate (%) | Target Fungi |

|---|---|---|

| This compound | 55-77.8 | Pyricularia oryae |

Insecticidal Activity

The insecticidal potential of this compound has also been explored. Compounds with similar structures have shown varying degrees of lethality against agricultural pests. For example, one study reported a mortality rate of up to 70% against specific insect species at concentrations of 500 mg/L .

| Compound | Mortality Rate (%) | Target Insect |

|---|---|---|

| This compound | Up to 70 | Mythimna separate |

Case Studies

- Antibacterial Evaluation : A comprehensive study synthesized several derivatives of benzoates and tested them against a panel of bacteria, revealing that modifications in the bromine position significantly affected antibacterial activity .

- Fungal Inhibition : In another research effort focused on fungicides, derivatives of benzoates were tested for their ability to inhibit fungal growth, with some compounds showing promise as effective agents against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through its structure-activity relationship (SAR). The presence of the bromine atom on the phenyl ring enhances the lipophilicity and electronic properties of the compound, which may facilitate better interaction with microbial membranes or enzymes involved in metabolic pathways.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

Methyl 4-(3-bromophenyl)benzoate serves as a crucial intermediate in the synthesis of several bioactive compounds, including anti-HIV agents. Its derivatives have shown potential biological activities, making it a candidate for further pharmacological studies. For instance, research indicates that it can interact with biological targets relevant to drug development, particularly in inhibiting enzymes associated with diseases like HIV .

1.2 Anti-inflammatory and Analgesic Properties

Studies have suggested that derivatives of this compound may exhibit anti-inflammatory and analgesic effects. This highlights its potential for therapeutic applications beyond antiviral activity.

Chemical Synthesis

2.1 Industrial Organic Chemicals

The compound is utilized as a raw material in the production of various industrial organic chemicals. It is notably an intermediate in the synthesis of drugs such as Eprosartan and Imatinib, which are used for treating hypertension and cancer, respectively .

2.2 Catalysis in Organic Reactions

this compound has been employed as a catalyst in rearrangement reactions involving benzylthiothiazoline derivatives, which are precursors to aldose reductase inhibitors—compounds that can potentially treat diabetic complications .

Photochemistry and Material Science

3.1 Photoactive Materials

In photochemistry, this compound is used for synthesizing and characterizing photoactive materials. Its structure allows it to participate in reactions that produce compounds with desirable optical properties, making it valuable in the development of light-sensitive materials.

5.1 Inhibitors of Polyketide Synthase

Recent studies have explored the role of this compound derivatives as inhibitors of polyketide synthase (Pks13), a target for developing new antitubercular agents. These compounds were screened alongside others to evaluate their effectiveness against Mycobacterium tuberculosis, showcasing their potential in treating resistant strains .

5.2 Synthesis of Berberine Derivatives

Another case study involved synthesizing berberine carboxylates from methyl 4-(bromomethyl)benzoate derivatives, demonstrating its utility in creating complex molecules with significant biological activity, including DNA-cleaving properties when complexed with copper(II) .

Propiedades

IUPAC Name |

methyl 4-(3-bromophenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZWFAKNQXXWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.